8-(4-Hydroxyphenyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Hydroxyphenyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily recognized for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a hydroxyphenyl group at the 8th position of theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxyphenyl)theophylline typically involves the modification of theophylline. One common method includes the reaction of theophylline with 4-hydroxybenzaldehyde under specific conditions to introduce the hydroxyphenyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(4-Hydroxyphenyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can further undergo additional modifications to yield a wide range of compounds with diverse pharmacological activities .
Wissenschaftliche Forschungsanwendungen
8-(4-Hydroxyphenyl)theophylline has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(4-Hydroxyphenyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscles.
Adenosine Receptor Antagonism: It blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Enhances histone deacetylase activity, which decreases the expression of inflammatory genes.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): Another methylxanthine with similar adenosine receptor antagonism but different pharmacokinetics.
Theobromine (3,7-dimethylxanthine): A less potent adenosine receptor antagonist with milder effects on the central nervous system.
Paraxanthine (1,7-dimethylxanthine): A major metabolite of caffeine with similar pharmacological properties.
Uniqueness: 8-(4-Hydroxyphenyl)theophylline stands out due to its enhanced anti-inflammatory properties and potential for targeted therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
85872-69-1 |
---|---|
Molekularformel |
C13H12N4O3 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
8-(4-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(18)6-4-7/h3-6,18H,1-2H3,(H,14,15) |
InChI-Schlüssel |
YGBHMJNRSBKDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.